7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid
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Overview
Description
7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, a hydroxymethyl group, and a heptynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidinone derivative with a heptynoic acid precursor under controlled conditions. The reaction may require the use of catalysts, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(2-(Carboxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid.
Reduction: Formation of 7-(2-(Hydroxymethyl)-5-hydroxypyrrolidin-1-yl)hept-5-ynoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-7-[(1R,2R,3R,5S)-2-(1,2-Dihydroxy-3-oxooctyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- Lipopolysaccharide
Uniqueness
7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a heptynoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
60289-29-4 |
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Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-ynoic acid |
InChI |
InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1,3,5-9H2,(H,16,17) |
InChI Key |
VXAHIHTXMNMHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1CO)CC#CCCCC(=O)O |
Origin of Product |
United States |
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